molecular formula C12H5Cl5O2 B14589093 Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- CAS No. 61639-90-5

Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)-

Cat. No.: B14589093
CAS No.: 61639-90-5
M. Wt: 358.4 g/mol
InChI Key: CMCNHNDDWPGEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- is a chlorinated phenol derivative. This compound is known for its significant role in various industrial and scientific applications due to its unique chemical properties. It is a derivative of phenol, where multiple chlorine atoms are substituted on the aromatic ring, enhancing its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- typically involves the chlorination of phenol derivatives. One common method is the reaction of 2,4,5-trichlorophenol with 4,5-dichlorophenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) and at elevated temperatures to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as chlorination, purification, and crystallization to obtain the final product. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated phenol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated phenol derivatives, quinones, and substituted phenols.

Scientific Research Applications

Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activities and membrane integrity. Its chlorinated structure allows it to penetrate cell membranes and exert its effects at the molecular level. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenol: A closely related compound with similar chlorination patterns.

    2,4-Dichlorophenol: Another chlorinated phenol with fewer chlorine atoms.

    2,4,6-Trichlorophenol: A compound with a different chlorination pattern but similar chemical properties.

Uniqueness

Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its higher degree of chlorination enhances its stability and reactivity, making it suitable for various applications that require robust chemical performance.

Properties

IUPAC Name

4,5-dichloro-2-(2,4,5-trichlorophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O2/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCNHNDDWPGEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210653
Record name Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61639-90-5
Record name Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061639905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,5-dichloro-2-(2,4,5-trichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.